molecular formula C13H20FNO4 B149396 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol CAS No. 132178-18-8

4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol

Cat. No. B149396
CAS RN: 132178-18-8
M. Wt: 273.3 g/mol
InChI Key: NBOURJIOPAPXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.

Mechanism of Action

4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 selectively binds to and inhibits the β2-adrenergic receptor, which is a G protein-coupled receptor that is primarily expressed in smooth muscle, cardiac muscle, and adipose tissue. Activation of the β2-adrenergic receptor by its endogenous ligands, such as epinephrine and norepinephrine, leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. Inhibition of the β2-adrenergic receptor by this compound 118,551 blocks this signaling pathway and leads to a decrease in cAMP production and PKA activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 118,551 depend on the tissue and cell type being studied. In general, inhibition of the β2-adrenergic receptor by this compound 118,551 leads to a decrease in cAMP production and PKA activation, which can have a variety of downstream effects. For example, in smooth muscle cells, inhibition of the β2-adrenergic receptor by this compound 118,551 leads to decreased relaxation and increased contraction. In adipose tissue, inhibition of the β2-adrenergic receptor by this compound 118,551 leads to decreased lipolysis and increased fat storage. In cardiac muscle, inhibition of the β2-adrenergic receptor by this compound 118,551 leads to decreased contractility and decreased heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for specific inhibition of this receptor without affecting other receptors or signaling pathways. Another advantage is its well-established synthesis method, which allows for easy and reliable production of the compound. One limitation of using this compound 118,551 is its relatively low potency compared to other β2-adrenergic receptor antagonists, which may require higher concentrations of the compound to achieve a desired effect.

Future Directions

There are several future directions for research involving 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551. One area of interest is the role of β2-adrenergic receptor signaling in metabolic diseases such as diabetes and obesity. Another area of interest is the development of more potent and selective β2-adrenergic receptor antagonists for use in clinical settings. Additionally, further studies are needed to fully understand the biochemical and physiological effects of β2-adrenergic receptor inhibition by this compound 118,551 in different tissues and cell types.

Synthesis Methods

4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 can be synthesized by reacting 3-fluoro-4-hydroxybenzaldehyde with tert-butylamine and 2-bromo-1-(2-hydroxypropyl)benzene in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield this compound 118,551.

Scientific Research Applications

4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is commonly used in in vitro studies to investigate the role of β2-adrenergic receptors in various cellular processes, such as insulin secretion, smooth muscle relaxation, and lipolysis. It is also used in in vivo studies to investigate the effects of β2-adrenergic receptor activation and inhibition on cardiovascular function, respiratory function, and metabolism.

properties

CAS RN

132178-18-8

Molecular Formula

C13H20FNO4

Molecular Weight

273.3 g/mol

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol

InChI

InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-10-5-4-9(17)12(18)11(10)14/h4-5,8,15-18H,6-7H2,1-3H3

InChI Key

NBOURJIOPAPXKD-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=C(C(=C(C=C1)O)O)F)O

Canonical SMILES

CC(C)(C)NCC(COC1=C(C(=C(C=C1)O)O)F)O

synonyms

2-FBDPP
2-fluoro-3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol

Origin of Product

United States

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